

# Cabotegravir Demonstrates Superior Efficacy in Diverse Populations for HIV Prevention

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## Compound of Interest

Compound Name: Cabotegravir

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Long-acting injectable **cabotegravir** (CAB-LA) has proven to be a highly effective and superior alternative to daily oral pre-exposure prophylaxis (PrEP) for HIV prevention across a broad range of populations. Landmark clinical trials, HPTN 083 and HPTN 084, have provided robust evidence of **cabotegravir**'s effectiveness in cisgender men who have sex with men (MSM), transgender women (TGW), and cisgender women, including significant representation from racial and ethnic minorities. This guide provides a comprehensive comparison of **cabotegravir**'s performance against other alternatives, supported by experimental data from these pivotal studies.

## Comparative Efficacy of Cabotegravir

The primary evidence for **cabotegravir**'s efficacy comes from the HPTN 083 and HPTN 084 studies, which were Phase 2b/3 randomized, double-blind, double-dummy, active-controlled trials. These studies compared the safety and efficacy of long-acting injectable **cabotegravir**, administered every eight weeks, with daily oral tenofovir disoproxil fumarate/emtricitabine (TDF/FTC).

## HPTN 083: Cisgender Men and Transgender Women

The HPTN 083 trial enrolled 4,570 cisgender men and transgender women who have sex with men across sites in the Americas, Asia, and Africa.<sup>[1][2]</sup> The study demonstrated the superiority of CAB-LA over daily oral TDF/FTC in preventing HIV acquisition.<sup>[2]</sup>

A key finding was the 66% reduction in the risk of incident HIV infection in participants receiving **cabotegravir** compared to those taking TDF/FTC, with a hazard ratio of 0.34.[2] The incidence of HIV in the **cabotegravir** group was 0.41 per 100 person-years, significantly lower than the 1.22 per 100 person-years in the TDF/FTC group.[2] The study included a diverse population, with half of the U.S. participants identifying as Black or African American.[2] A pre-specified sub-group analysis focused on the efficacy among Black MSM and TGW in the US.[3]

## HPTN 084: Cisgender Women

The HPTN 084 trial enrolled 3,224 cisgender women in sub-Saharan Africa, a region with a high burden of HIV.[4] This study was also stopped early due to the demonstrated high efficacy of **cabotegravir**. [5] The results showed that long-acting **cabotegravir** was 89% more effective than daily oral TDF/FTC in preventing HIV in this population.[5]

There were four incident HIV infections in the **cabotegravir** group compared to 34 in the TDF/FTC group, translating to an HIV incidence rate of 0.21% in the **cabotegravir** arm and 1.79% in the TDF/FTC arm.[5] The hazard ratio for HIV infection in the **cabotegravir** group compared to the TDF/FTC group was 0.12.[4]

## Quantitative Data Summary

The following tables summarize the key efficacy and demographic data from the HPTN 083 and HPTN 084 trials.

Table 1: HPTN 083 Efficacy and Demographic Data (Cisgender Men and Transgender Women)

Metric	Cabotegravir (CAB-LA)	Tenofovir Disoproxil Fumarate/Emtricitabine (TDF/FTC)
Number of Participants	2,281	2,285
Median Age (years)	26	26
Transgender Women (%)	12.5% (overall study)	-
**Black/African American (U.S. participants, %) **	50%	-
Incident HIV Infections	13	39
HIV Incidence (per 100 person-years)	0.41	1.22
Hazard Ratio (95% CI)	0.34 (0.18 - 0.62)	-
Reduction in HIV Incidence vs. TDF/FTC (%)	66%	-

Data sourced from HPTN 083 study results.[\[2\]](#)[\[6\]](#)

Table 2: HPTN 084 Efficacy and Demographic Data (Cisgender Women)

Metric	Cabotegravir (CAB-LA)	Tenofovir Disoproxil Fumarate/Emtricitabine (TDF/FTC)
Number of Participants	1,614	1,610
Median Age (years)	25	25
Incident HIV Infections	4	36
HIV Incidence (per 100 person-years)	0.21	1.79
Hazard Ratio (95% CI)	0.12 (0.05 - 0.31)	-
Reduction in HIV Incidence vs. TDF/FTC (%)	89%	-

Data sourced from HPTN 084 study results.[\[4\]](#)[\[5\]](#)

## Experimental Protocols

The HPTN 083 and HPTN 084 trials followed a rigorous, harmonized protocol to ensure the integrity of the findings.

Study Design: Both were Phase 2b/3, randomized, double-blind, double-dummy, active-controlled superiority trials.[\[1\]](#)[\[4\]](#) Participants were randomly assigned in a 1:1 ratio to receive either active **cabotegravir** and a placebo of TDF/FTC, or active TDF/FTC and a placebo of **cabotegravir**.[\[7\]](#)

Participant Population:

- HPTN 083: Enrolled HIV-uninfected cisgender men and transgender women who have sex with men, aged 18 years or older, who were at increased risk for HIV infection.[\[1\]](#)
- HPTN 084: Enrolled HIV-uninfected cisgender women aged 18-45 years in sub-Saharan Africa who were at risk of acquiring HIV.[\[4\]](#)

Treatment Regimen: The studies consisted of three steps:

- Oral Lead-in (5 weeks): Participants received daily oral **cabotegravir** (30 mg) or a matching placebo, and daily oral TDF/FTC or a matching placebo.[7][8] This phase was to assess tolerability.
- Injection Phase (up to 148 weeks): Participants in the **cabotegravir** arm received intramuscular injections of **cabotegravir** (600 mg) at weeks 5 and 9, and then every 8 weeks, along with daily oral placebo. The TDF/FTC arm received daily oral TDF/FTC and placebo injections.[8]
- Tail Phase: After the final injection, participants were offered open-label TDF/FTC for 48 weeks.[8]

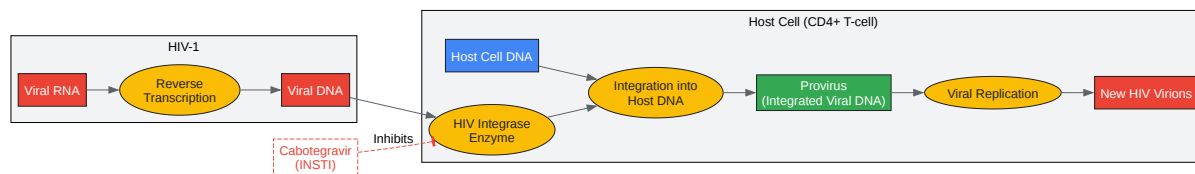
#### Efficacy and Safety Monitoring:

- HIV Testing: HIV infection status was determined through a combination of HIV testing at study sites and retrospective analysis at the HPTN Laboratory Center.[9]
- Adherence Measurement: In the TDF/FTC arm, adherence was assessed by measuring plasma tenofovir concentrations in a random subset of participants.[7] For HPTN 084, intraerythrocytic tenofovir-diphosphate concentrations were also measured.[7]
- Safety Assessments: Adverse events were monitored throughout the trials. Injection site reactions were common in the **cabotegravir** group but were mostly mild to moderate and decreased over time.[6]

## Visualizations

### Cabotegravir Mechanism of Action

**Cabotegravir** is an integrase strand transfer inhibitor (INSTI).[10] It blocks the HIV integrase enzyme, which is essential for the virus to integrate its DNA into the host cell's genome, thereby preventing viral replication.[10][11]

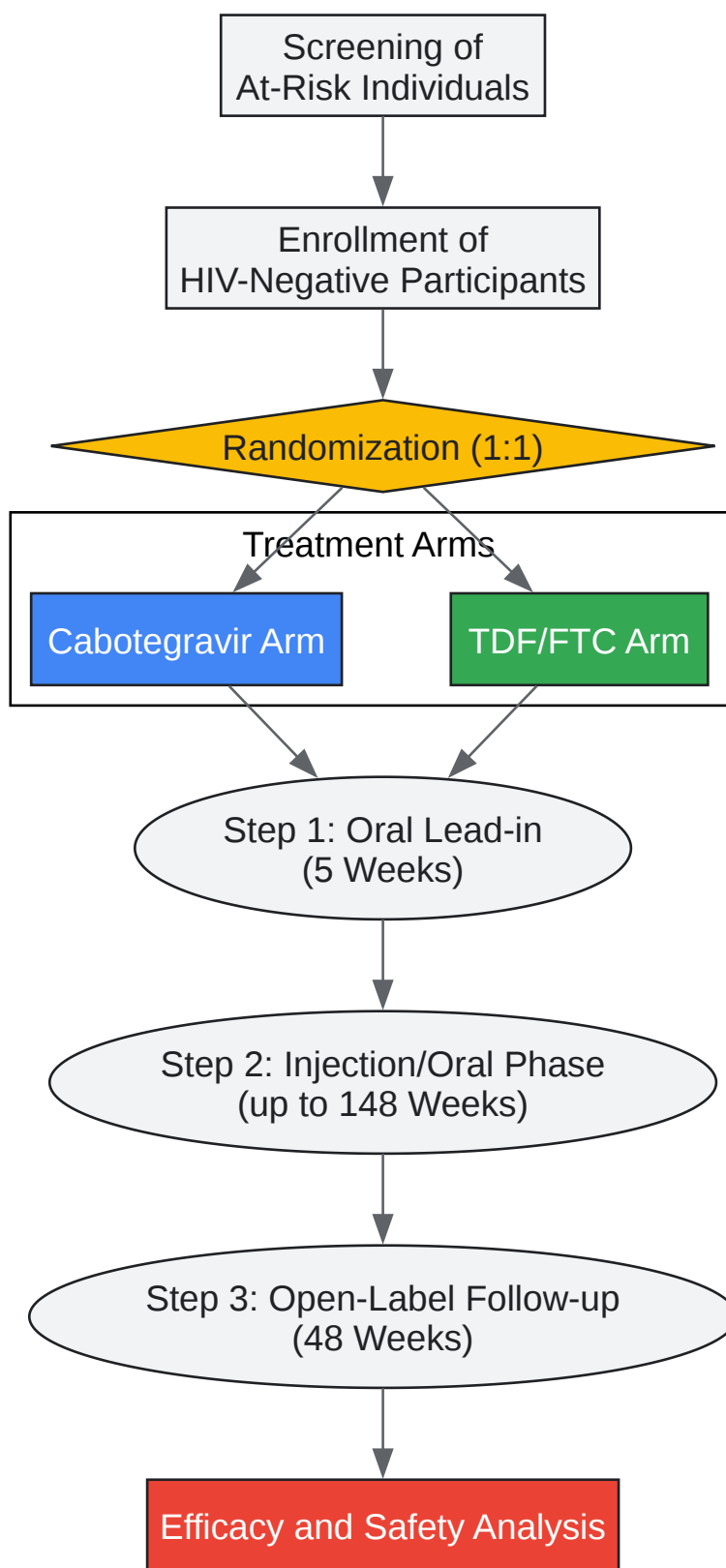


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Caption: Mechanism of action of **Cabotegravir** as an HIV Integrase Inhibitor.

## HPTN 083/084 Experimental Workflow

The following diagram illustrates the general workflow of the HPTN 083 and HPTN 084 clinical trials.



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Caption: Simplified workflow of the HPTN 083 and HPTN 084 clinical trials.

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